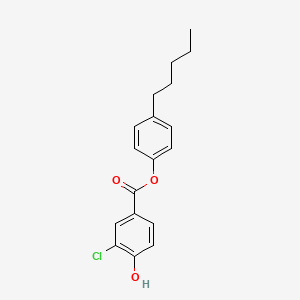
cyclooctylthiourea
Übersicht
Beschreibung
cyclooctylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Vorbereitungsmethoden
cyclooctylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of cyclooctylamine with thiocyanate under controlled conditions. The reaction typically proceeds as follows:
Cyclooctylamine and Thiocyanate Reaction: Cyclooctylamine is reacted with ammonium thiocyanate in an aqueous medium. The reaction is carried out at a temperature of around 60-70°C for several hours.
Isolation and Purification: The resulting product is then isolated and purified through recrystallization or other suitable purification techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
cyclooctylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thiocarbonyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
cyclooctylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclooctylthiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
cyclooctylthiourea can be compared with other thiourea derivatives, such as:
1-Phenylthiourea: Known for its use in organic synthesis and as an enzyme inhibitor.
1-Benzylthiourea: Studied for its potential anticancer and antimicrobial properties.
1-Methylthiourea: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18N2S |
|---|---|
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
cyclooctylthiourea |
InChI |
InChI=1S/C9H18N2S/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) |
InChI-Schlüssel |
RWTUIVXJWXJSIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NC(=S)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
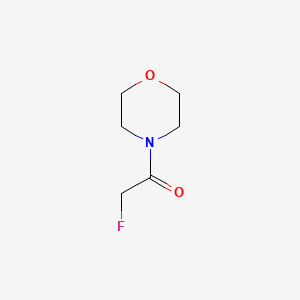
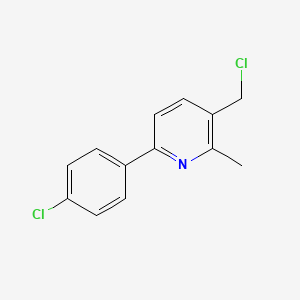


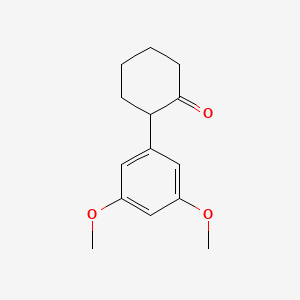
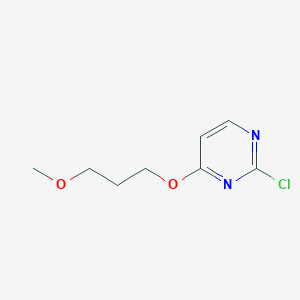
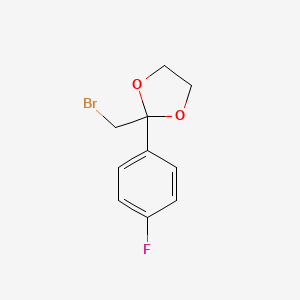
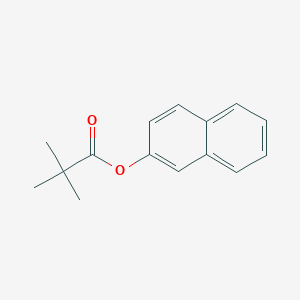
![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)
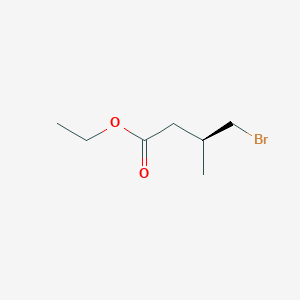
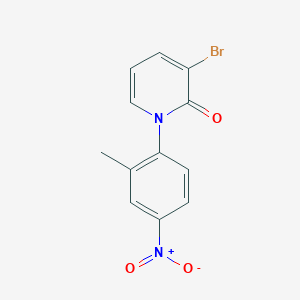
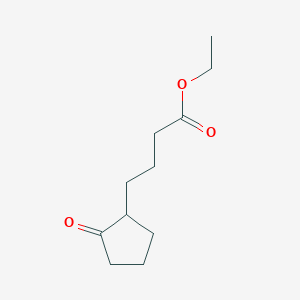
![9-(6-Bromo-pyridin-2-yl)-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8706666.png)
